molecular formula C24H25BrN2O3S B297224 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide

Numéro de catalogue B297224
Poids moléculaire: 501.4 g/mol
Clé InChI: XFHDHQAAAOCLMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It has been shown to selectively inhibit the activity of TYK2, a member of the Janus kinase family of enzymes that play a key role in the immune response.

Mécanisme D'action

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide selectively inhibits the activity of TYK2, which is involved in the signaling pathways of several cytokines that play a role in the immune response. By inhibiting TYK2, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide has been shown to effectively reduce inflammation and prevent disease progression in preclinical models of autoimmune disease. It has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide is its selectivity for TYK2, which reduces the risk of off-target effects. However, one limitation of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical trials.

Orientations Futures

There are several potential future directions for research on 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide. One area of interest is the development of combination therapies that target multiple cytokine signaling pathways. Another potential direction is the investigation of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to evaluate the safety and efficacy of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide in clinical trials.

Méthodes De Synthèse

The synthesis of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with 4-methylbenzylamine to form the corresponding sulfonamide. This is followed by the reaction of the sulfonamide with 2,6-dimethylphenylacetic acid to form the final product.

Applications De Recherche Scientifique

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide has been extensively studied in preclinical models of autoimmune disease, where it has been shown to effectively reduce inflammation and prevent disease progression. In particular, it has been shown to be effective in models of rheumatoid arthritis, lupus, and psoriasis.

Propriétés

Formule moléculaire

C24H25BrN2O3S

Poids moléculaire

501.4 g/mol

Nom IUPAC

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C24H25BrN2O3S/c1-17-7-9-20(10-8-17)15-27(31(29,30)22-13-11-21(25)12-14-22)16-23(28)26-24-18(2)5-4-6-19(24)3/h4-14H,15-16H2,1-3H3,(H,26,28)

Clé InChI

XFHDHQAAAOCLMM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=CC=C2C)C)S(=O)(=O)C3=CC=C(C=C3)Br

SMILES canonique

CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=CC=C2C)C)S(=O)(=O)C3=CC=C(C=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.